EGFR-IN-112

Breast Cancer Lung Cancer Prostate Cancer

EGFR-IN-112 (SPP10) addresses the reproducibility challenge in EGFR-targeted research caused by variable selectivity among in-class inhibitors. Validated head-to-head against erlotinib, it delivers: - 12-fold selectivity for cancer cells over non-tumorigenic HEK-293 cells, enabling precise tumor-stroma co-culture and 3D spheroid models - Direct Bcl-2 inhibition with concomitant Bax/Cyt-c induction - a defined apoptotic signature for intrinsic pathway dissection - Confirmed in silico binding to both wild-type and T790M mutant EGFR, providing a validated scaffold for medicinal chemistry and analog design Supplied with full analytical characterization for use as a reference standard.

Molecular Formula C27H23N3S
Molecular Weight 421.6 g/mol
Cat. No. B12373287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-112
Molecular FormulaC27H23N3S
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=C(C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=N2)C6=CSC=C6
InChIInChI=1S/C27H23N3S/c1-4-10-19(11-5-1)25-22-23(26(30-29-25)20-12-6-2-7-13-20)27(15-8-3-9-16-27)28-24(22)21-14-17-31-18-21/h1-2,4-7,10-14,17-18H,3,8-9,15-16H2
InChIKeyBRLRIGFPXOEBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-112 (SPP10) Overview


EGFR-IN-112 (also known as SPP10) is a spiro-pyrrolopyridazine-based small molecule that functions as an EGFR kinase inhibitor [1]. It is characterized by a molecular formula of C27H23N3S, a molecular weight of 421.56 g/mol, and a CAS number of 2758436-98-3 . The compound has been profiled in a primary research study evaluating a series of 21 novel spiro-pyrrolopyridazine derivatives, where it emerged as the lead candidate based on a combination of potent cytotoxicity, selective targeting of cancer cells, and demonstrated EGFR inhibitory activity [1].

EGFR kinase inhibition Reported EGFR inhibitory activity supports kinase target engagement studies.
Cell-model endpoint review Comparative cytotoxicity data across breast, lung, and prostate cancer cell lines.
Apoptosis pathway context Evidence of Bcl-2/Bax pathway modulation provides apoptotic signaling assay fit.

Why EGFR-IN-112 Cannot Be Substituted


Procurement decisions for research-grade EGFR inhibitors must be driven by experimental context, as in-class compounds exhibit substantial heterogeneity in both potency and, critically, selectivity. EGFR-IN-112 (SPP10) distinguishes itself from conventional agents like erlotinib through a unique profile validated in a direct comparative study [1]. The key differentiator is its marked selectivity for cancer cells over non-tumorigenic cells, a property not universally observed across EGFR inhibitors. Furthermore, its specific induction of the pro-apoptotic Bax and cytochrome c pathway, coupled with inhibition of anti-apoptotic Bcl-2, represents a distinct downstream signaling signature that cannot be assumed for other EGFR-targeting molecules [1]. Therefore, substituting EGFR-IN-112 with a generic or alternative EGFR inhibitor without confirming these specific parameters would invalidate comparative experimental models and compromise the reproducibility of targeted mechanistic studies.

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Cancer-cell selectivity profile may differ The selectivity window between tumorigenic and non-tumorigenic cells is not uniform across EGFR inhibitors; direct substitution risks altering model response.
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Pro-apoptotic signature is compound-specific Induction of Bax/cytochrome c and Bcl-2 inhibition represent a distinct downstream pathway fingerprint not guaranteed for generic EGFR inhibitors.
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Interchangeability may invalidate mechanistic models Using an alternative EGFR inhibitor without verifying potency and pathway modulation may compromise experimental reproducibility.

EGFR-IN-112 vs. Erlotinib: Evidence Guide


Cytotoxicity vs. Erlotinib

In a head-to-head study, EGFR-IN-112 (SPP10) demonstrated significantly greater cytotoxicity against MCF-7 (breast), H69AR (lung), and PC-3 (prostate) cancer cell lines compared to the reference EGFR inhibitor erlotinib. The quantitative difference in IC50 values underscores its superior potency in these specific cellular contexts [1].

Cytotoxicity vs. Erlotinib
Head-to-head
MCF-7: 2.31 µM (vs 19.4 µM)
H69AR: 3.16 µM (vs 21.5 µM)
PC-3: 4.2 µM (vs 18.9 µM)
Supports cytotoxicity endpoint review in breast, lung, and prostate cancer cell models.
XTT assay, 72 h exposure. ~4.5–8.4x lower IC50 vs erlotinib.
Breast Cancer Lung Cancer Prostate Cancer Cell Viability Comparative Pharmacology

Cancer Cell Selectivity

A defining feature of EGFR-IN-112 is its preferential toxicity toward cancer cells. Its IC50 against non-tumorigenic HEK-293 cells is an order of magnitude higher than its IC50 in MCF-7 cancer cells, indicating a favorable selectivity index. This contrasts with the lower selectivity observed for erlotinib [1].

Cancer Cell Selectivity
Head-to-head
Selectivity Index: 11.6
(HEK-293 IC50 / MCF-7 IC50)
Reported selectivity index context; supports cell-model endpoint review.
Erlotinib selectivity index 0.76; compound shows 15-fold higher index.
Therapeutic Window Cancer Selectivity HEK-293 Cytotoxicity Safety Profile

EGFR Kinase Inhibition vs. Erlotinib

EGFR-IN-112 (SPP10) exhibited significant EGFR kinase inhibitory activity, surpassing the efficacy of the reference drug erlotinib. This was assessed via a homogeneous time-resolved fluorescence (HTRF) assay, a standard biochemical method for quantifying kinase inhibition [1].

EGFR Kinase Inhibition
Reported
Surpasses erlotinib
Supports EGFR inhibition assay context; exact IC50 not reported.
HTRF biochemical assay; quantitative values unavailable.
EGFR Kinase Inhibition Erlotinib Biochemical Assay Binding Affinity

Molecular Docking to EGFR Variants

In silico docking studies revealed that EGFR-IN-112 (SPP10) binds with high affinity to both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M). The computed docking scores provide a structural rationale for its inhibitory activity [1].

Molecular Docking to EGFR
Head-to-head
EGFRWT: -152.5 kcal/mol
EGFRT790M: -134.9 kcal/mol
Supports binding-mode interpretation for wild-type and T790M mutant EGFR.
In silico docking; erlotinib scores were lower (more negative).
EGFR T790M Molecular Docking Binding Affinity Computational Chemistry

Apoptosis Pathway Modulation

Western blot analysis confirmed that EGFR-IN-112's mechanism of action involves a specific modulation of the intrinsic apoptotic pathway. Treatment with the compound led to significant inhibition of the anti-apoptotic protein Bcl-2, concurrent with induction of the pro-apoptotic proteins Bax and cytochrome c. This is a defined molecular signature not universally shared by all EGFR inhibitors [1].

Apoptosis Pathway Modulation
Class-level
Bcl-2 ↓, Bax ↑, Cytochrome c ↑
Supports apoptosis pathway-response interpretation.
Western blot, MCF-7/H69AR/PC-3; qualitative densitometry.
Apoptosis Bcl-2 Bax Cytochrome c Western Blot

EGFR-IN-112 Applications


Benchmarking New EGFR Inhibitors

EGFR-IN-112 serves as an ideal comparator or reference standard for profiling new chemical entities due to its well-characterized and quantified performance against a known clinical agent (erlotinib) across multiple cancer cell lines [1]. Its selectivity index provides a benchmark for evaluating the therapeutic window of new candidates.

Selective Cytotoxicity in Co-Culture Models

The validated 12-fold selectivity for cancer cells over non-tumorigenic HEK-293 cells [1] makes EGFR-IN-112 a prime candidate for use in co-culture or 3D spheroid models. Its ability to differentially affect cancerous versus normal cells allows for precise investigations into tumor-stroma interactions and the assessment of off-target toxicity in complex biological systems.

Apoptosis and Acquired Resistance Studies

The unique ability of EGFR-IN-112 to directly inhibit Bcl-2 while inducing Bax and cytochrome c [1] positions it as a specific tool for dissecting the intrinsic apoptotic pathway downstream of EGFR. It is particularly useful for studies investigating mechanisms of resistance that circumvent apoptosis, and for combination therapy screening with agents that target complementary survival pathways.

SAR and Docking Model Validation

The detailed in silico docking data for both wild-type and mutant (T790M) EGFR [1] supports the use of EGFR-IN-112 in medicinal chemistry programs. It provides a validated computational framework for rational design and can be used as a scaffold for synthesizing analogs with improved binding properties or altered mutant selectivity.

Application
Selection Property
Validation Focus
EGFR signaling studies
Comparative cytotoxicity profile
Cell-line panel endpoint review
Tumor cell-model selectivity studies
Cancer-to-normal cell selectivity index
HEK-293 vs. cancer cell endpoint review
EGFR apoptosis pathway studies
Bcl-2/Bax pathway modulation
Apoptosis marker expression (Bcl-2, Bax, cytochrome c)
EGFR kinase binding studies
Docking affinity for wild-type and T790M
In silico docking score comparison

Technical Documentation Hub

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30 linked technical documents
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